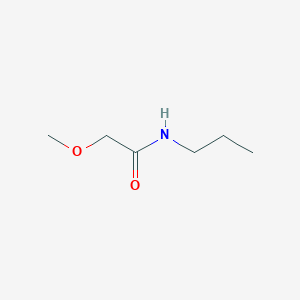

2-methoxy-N-propylacetamide

Description

Contextualization within Amide Chemistry and Related Chemical Structures

2-Methoxy-N-propylacetamide belongs to the amide family, a class of organic compounds characterized by a carbonyl group bonded to a nitrogen atom. The amide bond is fundamental in biochemistry, forming the backbone of proteins. In synthetic chemistry, amides are crucial intermediates and are present in many pharmaceuticals and polymers.

The structure of this compound features a methoxy (B1213986) group (-OCH3) at the alpha-position to the carbonyl group and a propyl group (-CH2CH2CH3) attached to the nitrogen atom. The presence of the methoxy group can influence the compound's electronic properties and reactivity, while the N-propyl group affects its lipophilicity and steric profile. These features are significant in determining the molecule's interactions with biological targets and its physical properties.

Historical Perspective of N-Substituted Acetamide (B32628) Research

Research into N-substituted acetamides has a long history, driven by their diverse biological activities. Early studies focused on their synthesis and basic chemical properties. Over the decades, this class of compounds has been investigated for various therapeutic applications. For instance, certain N-substituted acetamides have been explored for their analgesic and anti-inflammatory properties. The synthesis of novel derivatives often involves the reaction of an amine with an acetylating agent, a fundamental transformation in organic chemistry that has been refined over many years to improve yields and introduce a wide array of functional groups.

Overview of Current Research Trajectories for this compound and its Analogues

While dedicated research on this compound is not extensively documented in publicly available literature, the study of its analogues provides insight into potential areas of investigation. Analogues with different N-substituents or modifications to the acetyl group are actively being researched.

For example, research into other N-substituted acetamides has shown their potential as antagonists for the P2Y14 receptor, which is implicated in inflammatory diseases. jst.go.jpontosight.ai A 2024 study in the Journal of Medicinal Chemistry described the design and synthesis of N-substituted acetamide derivatives as potent P2Y14R antagonists for the potential treatment of acute gouty arthritis. jst.go.jpontosight.ai Another area of interest is in the development of new analgesic agents, where novel series of 2-(substituted phenoxy)-N-(substituted phenyl) acetamides have been synthesized and evaluated. scbt.com

Furthermore, analogues of this compound, such as 2-(benzhydrylsulfinyl)acetamides, have been investigated as dopamine (B1211576) uptake inhibitors, with potential applications in treating psychostimulant abuse. acs.org The synthesis of these analogues often involves multi-step procedures to introduce specific functional groups and stereochemistry. acs.org

The study of simpler, related molecules also provides valuable data. For instance, the thermochemical properties of N-propylacetamide have been determined, providing foundational data for understanding the energetics of such molecules. nist.gov Spectroscopic data for compounds like N-methyl-N-propylacetamide is also available, offering a basis for the characterization of more complex derivatives. chemspider.com

Given these research trends, it is plausible that this compound could be investigated for its biological activity in areas such as inflammation, pain management, or as a scaffold for more complex molecular designs. Its physicochemical properties would be a critical starting point for any such investigation.

Chemical Compound Data

Structure

3D Structure

Properties

CAS No. |

66671-61-2 |

|---|---|

Molecular Formula |

C6H13NO2 |

Molecular Weight |

131.17 g/mol |

IUPAC Name |

2-methoxy-N-propylacetamide |

InChI |

InChI=1S/C6H13NO2/c1-3-4-7-6(8)5-9-2/h3-5H2,1-2H3,(H,7,8) |

InChI Key |

CVAIVGIVFCRXML-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=O)COC |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Methoxy N Propylacetamide and Its Derivatives

Direct Synthetic Routes to 2-Methoxy-N-Propylacetamide

The most direct approach to synthesizing this compound involves the coupling of methoxyacetic acid with propylamine (B44156). A highly effective method for this transformation is the in-situ activation of the carboxylic acid using a chlorinating agent like thionyl chloride (SOCl₂), followed by the introduction of the amine. This "one-pot" method is efficient and can be adapted for large-scale production. researchgate.netrsc.org

The reaction proceeds by the conversion of methoxyacetic acid to its more reactive acyl chloride derivative, methoxyacetyl chloride, upon treatment with thionyl chloride. The presence of an acid-binding agent, or base, is crucial to neutralize the hydrogen chloride (HCl) gas generated during the reaction, which would otherwise form a non-nucleophilic ammonium (B1175870) salt with the propylamine. The subsequent addition of propylamine to the activated acyl chloride results in a nucleophilic acyl substitution, yielding the desired this compound and the hydrochloride salt of the base.

A variety of nonpolar organic solvents can be employed for this reaction, with the choice often influencing reaction time and temperature. The selection of the base also plays a significant role in the reaction's efficiency.

| Parameter | Options | Role/Consideration |

| Chlorinating Agent | Thionyl chloride (SOCl₂) | Activates the carboxylic acid. |

| Solvent | Toluene, Xylene, Cyclohexane | Provides a medium for the reaction. |

| Base | Pyridine (B92270), Triethylamine, 4-Dimethylaminopyridine (DMAP) | Neutralizes the HCl byproduct. |

| Temperature | 65°C to reflux | Influences the rate of reaction. |

This table presents typical reagents and conditions for the direct synthesis of this compound via in-situ acyl chloride formation.

For instance, a typical laboratory-scale synthesis might involve dissolving methoxyacetic acid and a base such as pyridine in toluene, followed by the dropwise addition of thionyl chloride at an elevated temperature. researchgate.net After a period of stirring to ensure complete formation of the acyl chloride, propylamine is added, and the reaction is allowed to proceed to completion. The workup procedure generally involves washing the reaction mixture to remove the salt and excess reagents, followed by purification of the final product.

Synthesis via Precursor Modification and Functionalization

Amidation Reactions and Coupling Strategies

An alternative to using thionyl chloride is the use of coupling reagents, which facilitate amide bond formation under milder conditions. N,N′-Carbonyldiimidazole (CDI) is a widely used coupling reagent for this purpose. commonorganicchemistry.comresearchgate.net The reaction proceeds through the formation of a highly reactive acyl-imidazolide intermediate. youtube.com

The process begins with the reaction of methoxyacetic acid with CDI. This reaction is typically performed in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF), at room temperature. commonorganicchemistry.com The activation step releases carbon dioxide and imidazole (B134444). The resulting N-(methoxyacetyl)imidazole is then treated with propylamine. The imidazole moiety is an excellent leaving group, and its displacement by the amine nucleophile proceeds readily to form this compound. A key advantage of this method is that the byproducts, imidazole and carbon dioxide, are relatively benign and easily removed. youtube.com The reaction generally does not require an additional base, as the imidazole generated in the first step can act as one. commonorganicchemistry.com

| Reagent/Condition | Purpose |

| Methoxyacetic acid | Carboxylic acid source |

| N,N′-Carbonyldiimidazole (CDI) | Coupling agent |

| Propylamine | Amine source |

| Anhydrous Tetrahydrofuran (THF) | Reaction solvent |

| Room Temperature | Reaction condition |

This table outlines the general conditions for the CDI-mediated synthesis of this compound.

Aminolysis, the reaction of an ester with an amine to form an amide, represents another synthetic pathway. In this case, a suitable precursor would be an ester of methoxyacetic acid, such as methyl methoxyacetate (B1198184). The reaction involves the nucleophilic attack of propylamine on the carbonyl carbon of the ester, leading to the displacement of the methoxy (B1213986) group.

However, the alkoxy group is a relatively poor leaving group, making the aminolysis of esters generally less facile than the acylation with an acyl chloride or an acyl-imidazolide. chemistrysteps.com Consequently, this reaction often requires elevated temperatures and may proceed slowly. chemistrysteps.comresearchgate.net The use of a catalyst can enhance the reaction rate. For example, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to catalyze the aminolysis of methyl esters. researchgate.net

The reaction would involve heating a mixture of methyl methoxyacetate and propylamine, potentially with a catalytic amount of DBU, until the formation of this compound is complete.

| Reactants | Catalyst (Optional) | Conditions |

| Methyl methoxyacetate, Propylamine | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Elevated temperature |

This table summarizes the conditions for the synthesis of this compound via aminolysis.

Conversion of Related Functional Groups

A more indirect, multi-step approach involves the initial formation of the corresponding secondary amine, followed by acylation. This pathway utilizes reductive amination, a powerful tool in amine synthesis. researchgate.net

The first step is the reductive amination of methoxyacetaldehyde (B81698) with propylamine. These two reactants will condense to form an intermediate imine, which is then reduced in situ to the secondary amine, N-propyl-2-methoxyethanamine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

The second step is the acylation of the newly formed N-propyl-2-methoxyethanamine. This can be readily achieved by reacting the amine with an acylating agent such as acetic anhydride (B1165640) or acetyl chloride. orgoreview.com The reaction is typically carried out in the presence of a base, like pyridine or triethylamine, to neutralize the acid byproduct (acetic acid or HCl). stackexchange.com

This two-step sequence provides a versatile route to the target compound from different starting materials.

Step 1: Reductive Amination

| Aldehyde | Amine | Reducing Agent | Product |

| Methoxyacetaldehyde | Propylamine | Sodium borohydride | N-propyl-2-methoxyethanamine |

Step 2: Acylation

| Amine | Acylating Agent | Base | Product |

| N-propyl-2-methoxyethanamine | Acetic anhydride or Acetyl chloride | Pyridine or Triethylamine | This compound |

These tables outline the two-stage reductive amination pathway to this compound.

Rearrangement Reactions (e.g., from Cyanohydrins)

Rearrangement reactions offer a powerful tool for the synthesis of amides from alternative starting materials. One notable example involves the use of cyanohydrins. youtube.comyoutube.com

The formation of a cyanohydrin typically occurs through the reaction of an aldehyde or ketone with a cyanide source, such as hydrogen cyanide (HCN) or sodium cyanide (NaCN). youtube.com This reaction establishes a key intermediate containing both a hydroxyl (-OH) and a cyano (-CN) group on the same carbon atom. youtube.com

Subsequent hydrolysis of the cyanohydrin in the presence of a strong acid and heat can convert the nitrile group into a carboxylic acid. youtube.comyoutube.com While this doesn't directly yield an amide, the resulting α-hydroxy acid can then be subjected to standard amidation conditions with an amine to form the desired α-hydroxy amide.

Alternatively, the reduction of the nitrile group in the cyanohydrin using a reducing agent like lithium aluminum hydride (LiAlH₄) leads to the formation of an amino alcohol. youtube.comyoutube.com This product can then be acylated to produce the target amide.

While the Hofmann and Curtius rearrangements are well-known methods for converting amides to primary amines with one less carbon atom, they proceed through an isocyanate intermediate. libretexts.org Similarly, the Curtius rearrangement of an acyl azide (B81097) also forms an isocyanate, which upon reaction with water, yields a primary amine. libretexts.org A related approach involves the rearrangement of nitrile imines, derived from N-2-nitrophenyl hydrazonyl bromides, to form amide bonds. nih.gov This method has demonstrated broad applicability in synthesizing primary, secondary, and tertiary amides. nih.gov

Advanced Catalytic and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of efficient, selective, and environmentally benign methods. The following sections detail advanced catalytic and green chemistry strategies applicable to the synthesis of amides like this compound.

Photo-Induced Carbamoyl (B1232498) Radical Cascade Amidation/Cyclization

Photo-induced reactions represent a growing area in green chemistry, often allowing for mild reaction conditions. The generation of carbamoyl radicals under photochemical conditions provides a direct route to amide synthesis. nih.gov These highly reactive intermediates can be generated from various precursors, including formamides, oxamic acids, and N-hydroxyphthalimido esters. nih.gov

One innovative approach involves a photo-induced carbamoyl radical cascade amidation/cyclization. rsc.orgrsc.org In a reported study, carbamoyl radicals were generated from oxamic acids using the organic photosensitizer 4CzIPN. rsc.org These radicals then participate in a cascade reaction involving radical addition, aryl cyclization, and amidation to produce amide-functionalized isoquinoline-1,3-diones with high efficiency. rsc.org This method highlights the potential for constructing complex amide-containing molecules under mild and environmentally friendly conditions. rsc.org Visible light-mediated cascade carbamoylation/cyclization of acrylamides using dihydropyridyl carbamoyl donors has also been reported, offering a peroxide-free method with a broad substrate scope. nih.gov

Electrochemical Decarboxylative Acylation Protocols

Electrochemical methods offer a green alternative to traditional chemical oxidants and reductants. Decarboxylative coupling reactions, in particular, are powerful C-C and C-heteroatom bond-forming strategies. acs.org

An electrochemical approach for the decarboxylative silylation of α,β-unsaturated carboxylic acids has been developed, proceeding under external oxidant- and metal-free conditions. nih.gov This method utilizes N-hydroxyphthalimide (NHPI) to mediate the formation of a silyl (B83357) radical. nih.gov While this specific example leads to silylation, the underlying principle of electrochemical decarboxylation to generate reactive intermediates could be adapted for acylation reactions. A silver-catalyzed protocol for the decarboxylative cross-coupling between carboxylic acids and isocyanides has been reported to produce linear amide products through a free-radical mechanism. acs.org This approach demonstrates good functional group tolerance and has been applied to the late-stage functionalization of pharmaceuticals. acs.org The development of electrochemical decarboxylative acylation protocols would provide a valuable tool for amide synthesis from readily available carboxylic acids, avoiding the need for pre-functionalized starting materials. nih.gov

Metal Acetate (B1210297)/Metal Oxide Catalysis for N-Acetylation

The use of metal catalysts is a cornerstone of modern organic synthesis. Metal acetates and metal oxides have emerged as efficient catalysts for N-acetylation reactions. researchgate.net A notable green chemistry approach utilizes a catalytic amount of a metal acetate or metal oxide in acetic acid for the chemoselective N-acetylation of primary and secondary amines. researchgate.net This method is characterized by its mild reaction conditions, use of non-toxic reagents, excellent yields, and the potential for catalyst reuse. researchgate.net Acetic acid serves as both the acetylating agent and the solvent, enhancing the green credentials of this protocol. researchgate.netwikipedia.org

The synthesis of metal oxide nanoparticles from metal acetylacetonate (B107027) precursors via a solvothermal method has also been explored. researchgate.net These nanocrystalline materials exhibit interesting catalytic properties. researchgate.net

| Catalyst System | Substrate Scope | Key Advantages |

| Metal Acetate/Metal Oxide in Acetic Acid | Primary and Secondary Amines | Mild conditions, innocuous reagents, excellent yields, catalyst reusability. researchgate.net |

Organo-Redox Catalysis in Amide Synthesis

Organocatalysis, the use of small organic molecules as catalysts, has gained significant traction as a sustainable alternative to metal-based catalysis. mdpi.com Organo-redox catalysis, in particular, offers unique pathways for amide bond formation.

One strategy involves an organophotoredox-mediated synthesis of amides by coupling alcohols and amines. epa.gov This process utilizes a photocatalyst to activate the alcohol towards oxidation to an aldehyde, which then couples with an amine to form the amide. epa.gov Another approach employs a diselenide organocatalyst in a redox condensation procedure to activate carboxylic acids as selenoesters, which then react with amines. acs.org This system can be designed for catalytic turnover using a phosphine (B1218219) reagent and an ultimate oxidant like air. acs.org

Redox cyclization of amides and sulfonamides using nitrous oxide as a nitrogen donor has also been demonstrated, providing a direct route to heterocyclic structures. organic-chemistry.org This method relies on directed ortho-metalation followed by an N₂O-mediated intramolecular coupling. organic-chemistry.org

Stereoselective Synthesis of this compound Analogues

The synthesis of chiral molecules with high stereoselectivity is a critical challenge in modern organic chemistry, particularly for the development of pharmaceuticals. Achieving stereocontrol in the synthesis of analogues of this compound would involve the use of chiral catalysts or auxiliaries.

For instance, in photoredox-catalyzed imine carbamoylation, the use of chiral acids and Hantzsch ester derivatives has been explored to achieve enantioselective synthesis of α-amino acid amides, though achieving high stereocontrol remains a challenge. organic-chemistry.org The development of new chemo-, regio-, and stereoselective reactions is an active area of research. nih.gov Efficient stereoselective synthesis of various heterocyclic compounds has been achieved using different catalytic systems, including organocatalysts. nih.gov For example, the Takemoto organocatalyst has been shown to be effective in the synthesis of isoindolinone derivatives with high enantioselectivity. nih.gov

Derivatization Strategies for Structural Diversity

The core structure of this compound offers several sites for chemical modification, enabling the generation of a library of derivatives with diverse physicochemical properties. Key strategies for achieving this structural diversity include N-alkylation via Michael addition and the functionalization of heterocyclic systems that incorporate the acetamide (B32628) moiety.

N-Alkylation via Michael Addition Reactions

The Michael addition, or conjugate addition, is a powerful and atom-economical method for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net This reaction involves the addition of a nucleophile, known as the Michael donor, to an α,β-unsaturated carbonyl compound, the Michael acceptor. researchgate.net In the context of derivatizing this compound, the secondary amide nitrogen can act as a nucleophile, although it is a weak one. To facilitate the reaction, the amide must first be deprotonated with a suitable base to form the corresponding amidate anion, which is a more potent nucleophile.

The general scheme for the N-alkylation of this compound via Michael addition is as follows:

Scheme 1: General Michael Addition of this compound

A variety of Michael acceptors can be employed to introduce diverse functionalities onto the nitrogen atom of this compound. The choice of acceptor directly influences the chemical properties of the resulting derivative.

| Michael Acceptor Category | Specific Examples | Resulting N-Substituent |

| α,β-Unsaturated Esters | Methyl acrylate, Ethyl acrylate | -CH₂CH₂CO₂CH₃, -CH₂CH₂CO₂C₂H₅ |

| α,β-Unsaturated Nitriles | Acrylonitrile | -CH₂CH₂CN |

| α,β-Unsaturated Ketones | Methyl vinyl ketone | -CH₂CH₂C(O)CH₃ |

| α,β-Unsaturated Amides | Acrylamide | -CH₂CH₂C(O)NH₂ |

The reaction is typically carried out in the presence of a base to generate the nucleophilic amidate. The choice of base is critical and can range from strong bases like sodium hydride (NaH) to milder bases like potassium carbonate (K₂CO₃) under phase-transfer catalysis conditions. mdpi.com The use of inorganic solid supports for reactants and catalysts represents an environmentally benign approach. mdpi.com

Functionalization of Heterocyclic Systems Incorporating Acetamide Moieties

Heterocyclic compounds are central to medicinal chemistry and materials science. nih.govnih.gov Incorporating the this compound moiety into heterocyclic systems can lead to novel derivatives with unique biological and physical properties. This can be achieved either by starting with a heterocyclic amine and forming the acetamide or by constructing a heterocyclic ring onto a pre-existing acetamide derivative.

One prominent strategy involves the transition metal-catalyzed C-H functionalization of arenes and heteroarenes. nih.gov This approach allows for the direct formation of C-C or C-heteroatom bonds, providing an efficient way to modify complex molecules. nih.gov For instance, a derivative of this compound where the propyl group is replaced by a heterocyclic ring, such as a thiophene, can be synthesized. A patented method describes the preparation of 2-methoxy-N-(2-nitro-5-thiophenyl)phenylacetamide, highlighting a one-pot synthesis method. google.com While this specific example involves a phenylacetamide core, the principles can be applied to the N-propyl variant.

The synthesis involves reacting an amino-functionalized heterocycle with methoxyacetic acid in the presence of a coupling agent or after converting the acid to a more reactive species like an acid chloride. google.com

Table of Reaction Conditions for a Related Synthesis

| Parameter | Condition |

| Reactants | 2-nitro-5-thiophenyl aniline, Methoxyacetic acid |

| Solvent | Nonpolar organic solvent |

| Catalyst/Reagent | Acid-binding agent (e.g., 4-dimethylaminopyridine), Thionyl chloride |

| Temperature | Reflux (65-80 °C) |

| Yield | > 93.5% |

| Purity | > 99.8% |

Data from a patent for a structurally related compound. google.com

Furthermore, derivatives of this compound can be designed to participate in cyclization reactions to form heterocycles. For example, a derivative containing an alkyne, such as 2-methoxy-N-(prop-2-yn-1-yl)acetamide, could undergo intramolecular cyclization or participate in cycloaddition reactions to form various heterocyclic systems. The thiol-yne reaction, a type of Michael addition, can be used with propiolamides to synthesize complex structures. nih.gov

The functionalization of heterocyclic systems offers a vast landscape for creating structurally diverse derivatives of this compound, with potential applications in various fields of chemical research.

Spectroscopic Characterization Techniques for Structural Elucidation of 2 Methoxy N Propylacetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer a comprehensive view of the molecular skeleton of 2-methoxy-N-propylacetamide. Each unique proton and carbon atom in the molecule generates a distinct signal, whose chemical shift, multiplicity (for ¹H), and integration (for ¹H) provide crucial structural information.

The ¹H NMR spectrum is predicted to show five distinct signals corresponding to the different proton environments. The chemical shifts are influenced by neighboring electronegative atoms like oxygen and nitrogen. openstax.org For instance, the protons on the carbon adjacent to the methoxy (B1213986) group (H-a) and the N-propyl group's methylene (B1212753) protons adjacent to the nitrogen (H-c) are expected to be shifted downfield.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| a (-OCH₃ ) | ~3.3 | Singlet (s) | 3H |

| b (-CH₂ -C=O) | ~3.9 | Singlet (s) | 2H |

| c (-NH-CH₂ -) | ~3.2 | Triplet (t) | 2H |

| d (-CH₂ -CH₃) | ~1.5 | Sextet | 2H |

| e (-CH₂-CH₃ ) | ~0.9 | Triplet (t) | 3H |

The ¹³C NMR spectrum is expected to display six signals, one for each unique carbon atom. The carbonyl carbon (C-3) is characteristically found at the most downfield position due to the strong deshielding effect of the double-bonded oxygen. The chemical shifts of the propyl chain carbons decrease as their distance from the electronegative nitrogen atom increases. docbrown.infodocbrown.info

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (CH₃ of propyl) | ~11 |

| C-2 (CH₂ of propyl) | ~23 |

| C-3 (C=O, amide) | ~170 |

| C-4 (CH₂ alpha to C=O) | ~72 |

| C-5 (OCH₃) | ~59 |

While ¹H and ¹³C NMR establish the basic connectivity, advanced 2D NMR techniques are necessary to probe the molecule's three-dimensional structure, including its stereochemistry and preferred conformations. The amide C-N bond in this compound has significant double-bond character, leading to hindered rotation and the possibility of E/Z isomers.

Techniques such as Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to determine the spatial proximity of protons. For this molecule, a ROESY experiment could distinguish between the E and Z conformers by identifying correlations between the amide N-H proton and protons on either the N-propyl group or the methoxy-acetyl group. The study of related hindered amides has shown that the barriers to rotation around the C(O)-N bond can be quite high, suggesting that distinct conformers may be observable at room temperature. cdnsciencepub.com The analysis of vicinal coupling constants can also provide insight into the dihedral angles and thus the preferred staggered conformations along the C-C single bonds. researchgate.net

Heteronuclear NMR involves the study of nuclei other than ¹H and ¹³C. For instance, if this compound were derivatized to include a selenium atom, creating a hypothetical compound like 2-(methylselanyl)-N-propylacetamide, ⁷⁷Se NMR would be an invaluable characterization tool. smolecule.com

Selenium-77 (⁷⁷Se) is a spin-½ nucleus with a natural abundance of 7.63%, making it suitable for NMR analysis. spcmc.ac.in The ⁷⁷Se NMR spectrum of the organoselenium derivative would provide direct information about the electronic environment of the selenium atom. orgchemboulder.com The chemical shift of the ⁷⁷Se nucleus is highly sensitive to the nature of the organic groups attached to it. Furthermore, coupling between ⁷⁷Se and adjacent ¹H or ¹³C nuclei can be observed, which helps confirm the connectivity around the selenium atom. spcmc.ac.in

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental composition of a molecule with high confidence. lcms.cz For this compound (C₆H₁₃NO₂), the exact mass can be calculated from the monoisotopic masses of its constituent elements.

This high level of precision allows for the unambiguous determination of the molecular formula, distinguishing it from other compounds with the same nominal mass. The data is typically acquired using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer. mdpi.commdpi.com

HRMS Data for this compound

| Ion | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₆H₁₄NO₂⁺ | 132.10190 |

In addition to the molecular ion, mass spectrometry also provides information about the molecule's structure through its fragmentation pattern. Common fragmentation pathways for amides include alpha-cleavage adjacent to the carbonyl group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The frequencies of these vibrations are characteristic of specific functional groups. libretexts.org

The IR spectrum of this compound would show several key absorption bands that confirm its identity as a secondary amide. The most diagnostic of these are the C=O stretch (Amide I band) and the N-H bend (Amide II band). msu.edu The presence of a single N-H stretching band is characteristic of a secondary amide. spectroscopyonline.com

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Secondary Amide) | Stretch | 3370 - 3170 | Medium |

| C-H (Alkyl) | Stretch | 2960 - 2850 | Strong |

| C=O (Amide I) | Stretch | 1680 - 1630 | Strong |

| N-H (Amide II) | Bend | 1570 - 1515 | Strong |

Electronic Absorption Spectroscopy for Chromophore Characterization

Electronic absorption spectroscopy, which encompasses ultraviolet (UV) and visible light, is a powerful technique for identifying chromophores within a molecule. A chromophore is a part of a molecule responsible for absorbing light, which occurs when the energy of the light matches the energy difference between the electronic ground state and an excited state of the molecule. nist.gov For this compound, the key chromophore is the amide functional group (-CONH-).

The amide chromophore is characterized by the presence of a carbonyl group (C=O) adjacent to a nitrogen atom. This arrangement results in a delocalized π-electron system involving the oxygen, carbon, and nitrogen atoms. The electronic structure of the amide group gives rise to distinct electronic transitions that can be observed in a UV spectrum. upi.edu

The primary electronic transitions for simple, non-conjugated amides are:

n → π* (n-to-pi-star) transition: This transition involves the excitation of a non-bonding electron (n), primarily from the lone pair on the oxygen atom, to an anti-bonding π* orbital of the carbonyl group. hnue.edu.vn This is typically a low-intensity (low molar absorptivity, ε) and longer-wavelength absorption. upi.edu For simple amides like acetamide (B32628) and its N-alkyl derivatives, this transition is generally observed in the region of 210–225 nm. researchgate.net

π → π* (pi-to-pi-star) transition: This involves the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital within the amide group. hnue.edu.vn This transition is of high intensity (high molar absorptivity, ε) and occurs at a shorter wavelength, typically below 200 nm for simple amides. pitt.edu

In the case of this compound, the molecule is a secondary amide. Theoretical and experimental studies on analogous simple amides, such as N-methylacetamide, provide insight into the expected spectral characteristics. Gas-phase studies and theoretical calculations on N-methylacetamide place the weak n → π* transition at approximately 5.5 eV (which corresponds to about 225 nm) and the intense valence π → π* transition in the range of 6.7–7.4 eV (approximately 167–185 nm). acs.orgacs.org

The substituents on the amide group in this compound—the propyl group on the nitrogen and the methoxy group on the α-carbon—can have minor influences on the absorption maxima. These are known as auxochromic effects.

N-Propyl Group: The presence of an alkyl group on the nitrogen atom (forming a secondary amide) is known to cause a slight bathochromic (red) shift in the π → π* transition compared to primary amides. acs.org However, the effect on the n → π* transition is generally small.

α-Methoxy Group: An α-methoxy group is an auxochrome that, through its inductive and resonance effects, can subtly modify the energy levels of the amide chromophore. ucl.ac.uk While the effect is generally not as pronounced as extending conjugation, it can lead to minor shifts in the absorption maxima. ucl.ac.ukrsc.org

Based on these principles, the UV absorption spectrum of this compound in a non-polar solvent is predicted to show a weak absorption band corresponding to the n → π* transition and a much stronger absorption band for the π → π* transition.

Detailed Research Findings

The table below summarizes the expected electronic transitions for this compound based on data from analogous compounds.

| Electronic Transition | Associated Orbitals | Expected Wavelength (λmax) | Expected Molar Absorptivity (ε) | Notes |

| n → π | Excitation of a non-bonding oxygen electron to the C=O π orbital. hnue.edu.vn | ~210 - 225 nm | Low (<100 L·mol⁻¹·cm⁻¹) fiveable.me | This is a symmetry-forbidden transition, resulting in low intensity. |

| π → π | Excitation of a π electron from the delocalized amide system to the π orbital. hnue.edu.vn | ~180 - 200 nm | High (>1000 L·mol⁻¹·cm⁻¹) fiveable.me | This is a high-probability, symmetry-allowed transition. fiveable.me |

This interactive data table is based on established data for simple N-alkyl amides and theoretical principles of electronic spectroscopy. acs.orgfiveable.me

Computational and Theoretical Studies on 2 Methoxy N Propylacetamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-methoxy-N-propylacetamide, DFT calculations can elucidate its fundamental electronic properties, predict its stability, and analyze its various possible conformations.

The electronic structure of a molecule is fundamental to its chemical properties. DFT calculations can map the electron density and determine the energies and shapes of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character.

In studies of related amide-functionalized organoselenium compounds, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been used to analyze these frontier orbitals. acs.orgresearchgate.netnih.gov For instance, the HOMO in similar structures is often localized on atoms with lone pairs, such as oxygen or nitrogen, highlighting these sites as potential centers for nucleophilic attack. researchgate.net The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for predicting molecular reactivity; a smaller gap suggests higher reactivity. acs.org

Table 1: Illustrative Frontier Molecular Orbital Data from DFT Calculations on Related Amide Compounds This table presents example data from related compounds to illustrate the outputs of DFT analysis, as specific values for this compound are not available in the cited literature.

DFT calculations are instrumental in predicting the stability and reactivity of this compound. The HOMO-LUMO energy gap is a primary indicator of chemical stability; a larger gap implies greater stability and lower chemical reactivity because more energy is required to excite an electron to a higher energy state. acs.org

Furthermore, Molecular Electrostatic Potential (MEP) analysis provides a visual map of the charge distribution on the molecule's surface. acs.org In an MEP map, red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions signify positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack). For this compound, the oxygen atom of the carbonyl group would be expected to be a region of high negative potential, making it a likely site for hydrogen bonding and other electrophilic interactions. acs.orgnih.gov

Due to the presence of several single bonds, this compound can exist in multiple conformations. Theoretical methods, including DFT and molecular mechanics, are used to perform conformational analysis by calculating the potential energy surface as a function of dihedral angle rotations. plos.org This analysis identifies the lowest energy (most stable) conformers and the energy barriers between them. acs.org For example, a study on melatonin (B1676174) receptor ligands used molecular dynamics simulations and NMR spectroscopy to understand conformational equilibria, which is crucial for receptor binding. nih.gov For this compound, key rotations would be around the C-C, C-N, and C-O bonds of the acetamide (B32628) backbone. Understanding the preferred conformation is vital, as it dictates how the molecule presents itself for interaction with other molecules, such as biological receptors. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. jabsonline.org Should this compound be part of a series of compounds tested for a specific biological effect, QSAR could be employed to build a predictive model.

The process involves calculating a wide range of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule, including topological, geometrical, electronic, and physicochemical properties. mdpi.comnih.gov A mathematical model is then generated that correlates a subset of these descriptors with the observed activity (e.g., inhibition constant, Ki).

For instance, a 3D-QSAR study on scopoletin (B1681571) derivatives with acaricidal activity used Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov The resulting models showed that bulky substituents and specific electronic and hydrophobic features were correlated with increased activity. nih.gov For this compound, a QSAR model could help predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

Table 2: Examples of Molecular Descriptors Used in QSAR Studies This table lists descriptor types used in QSAR studies of related compounds, illustrating the approach that could be applied to this compound.

In Silico Predictions for Molecular Descriptors and Behavior

Beyond QSAR, numerous molecular descriptors for this compound can be calculated in silico to predict its physicochemical properties and behavior. Software programs like DRAGON can compute thousands of descriptors from the 2D or 3D structure of a molecule. mdpi.com These descriptors are valuable for assessing drug-likeness and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

For the related compound 2-methoxyacetamide, computed properties are readily available from public databases like PubChem. nih.gov These include predictions for molecular weight, XLogP3 (a measure of lipophilicity), hydrogen bond donor and acceptor counts, and rotatable bond count. Such predictions are foundational for computational studies and can guide initial assessments of a compound's potential as a therapeutic agent.

Table 3: Predicted Molecular Descriptors for the Related Compound 2-Methoxyacetamide Data sourced from PubChem CID 140060 for 2-methoxyacetamide, illustrating the types of properties predictable for this compound.

Molecular Docking and Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a protein receptor. smolecule.com This method is crucial for understanding potential mechanisms of action at a molecular level. For this compound, docking studies could be used to screen for potential biological targets and to rationalize binding affinity if it were identified as a ligand for a specific protein.

In a study on a complex derivative, 2-{6-[2-(3,5-dichloro-4-pyridyl)acetyl]-2,3-dimethoxyphenoxy}-N-propylacetamide, docking was used to understand its binding to the phosphodiesterase 4 (PDE4) enzyme. acs.org The study revealed that the N-propylacetamide moiety could form key interactions within the binding site. Similarly, docking studies of indolecarboxamides, including one with an N-propylacetamide group, showed high binding affinity to the MDM2 receptor. researchgate.net These studies typically analyze interactions such as:

Hydrogen bonds: The amide N-H group can act as a hydrogen bond donor, while the carbonyl and methoxy (B1213986) oxygens can act as acceptors.

Hydrophobic interactions: The propyl chain and methyl group can engage in favorable hydrophobic contacts within nonpolar pockets of a binding site.

Van der Waals forces: General attractive or repulsive forces between the ligand and protein atoms.

By predicting the binding pose and estimating the binding energy, molecular docking can provide a structural basis for a molecule's biological activity and guide further optimization efforts. researchgate.net

Table of Mentioned Compounds

Theoretical Prediction of Thermochemical Data

The theoretical prediction of thermochemical data, such as the enthalpy of formation, entropy, and heat capacity, is a cornerstone of computational chemistry. These values are crucial for understanding the stability, reactivity, and potential applications of a compound. High-level quantum-chemical methods are frequently employed to calculate these properties for organic molecules.

Methodologies for Amide Thermochemistry

Computational studies on amides often utilize a range of theoretical methods to predict their thermochemical properties. Density Functional Theory (DFT) methods, such as B3LYP, are commonly used in conjunction with various basis sets (e.g., 6-31G(d,p), 6-31G(2d,2p)) to determine molecular structures, vibrational frequencies, and internal rotor potentials. mdpi.comacs.org For higher accuracy in calculating enthalpies of formation, composite methods like the Complete Basis Set (CBS-QB3) are often employed. mdpi.comacs.org These methods use a series of calculations to extrapolate to a higher level of theory and a more complete basis set, thereby providing more reliable thermochemical data. mdpi.com Isodesmic reactions, which are hypothetical reactions where the number and types of bonds are conserved, are also utilized to improve the accuracy of calculated enthalpies of formation by canceling out systematic errors in the computational methods. mdpi.com

Thermochemical Data of Related Amides

While specific data for this compound is absent, examining the theoretical data for related amides offers a valuable point of reference. For instance, a study on acetamide and N-methyl acetamide reported their standard enthalpies of formation (ΔHf°) at 298.15 K, calculated using the CBS-QB3 method. acs.orgresearchgate.net

| Compound | CAS Number | Formula | Calculated Standard Enthalpy of Formation (ΔHf°298) (kcal/mol) |

|---|---|---|---|

| Acetamide | 60-35-5 | CH₃CONH₂ | -57.40 acs.orgresearchgate.net |

| N-Methyl Acetamide | 79-16-3 | CH₃CONHCH₃ | -56.48 acs.orgresearchgate.net |

These values demonstrate the utility of high-level computational methods in determining fundamental thermodynamic properties. The similarity in the enthalpy of formation between acetamide and its N-methylated counterpart suggests that the substitution on the nitrogen atom has a noticeable but not drastic effect on this property.

Predictive Models for Thermochemical Properties

In the absence of direct experimental or computational data, various quantitative structure-property relationship (QSPR) models and group additivity methods are used to estimate thermochemical properties for organic compounds. These models rely on correlating molecular structure with physical properties.

For instance, the heat capacities of hydration for a wide range of organic compounds, including amides, have been predicted using methods like Partial Least Squares (PLS) and Artificial Neural Networks (ANN). researchgate.net One such study included experimental and predicted values for N-propylacetamide. researchgate.net

| Compound | CAS Number | Formula | Experimental Heat Capacity of Hydration (J/K·mol) | Predicted Heat Capacity of Hydration (PLS) (J/K·mol) | Predicted Heat Capacity of Hydration (ANN) (J/K·mol) |

|---|---|---|---|---|---|

| N-Propylacetamide | 5331-48-6 | C₅H₁₁NO | 302 | 302.88 | 282.26 |

Similarly, predictive models exist for estimating the enthalpy of solution (ΔHsol) from a compound's 2D structure, which is a key parameter for understanding solubility. researchgate.net While these models provide valuable estimations, their accuracy is dependent on the diversity and quality of the data used for their development.

The theoretical prediction of thermochemical data for this compound would likely involve the application of established computational methodologies such as DFT and composite methods. The results would provide crucial information about its stability and energetic properties, which are essential for any potential applications. Future computational studies focusing on a series of functionalized acetamides may include this compound and provide the specific thermochemical data that is currently unavailable.

Applications of 2 Methoxy N Propylacetamide and Its Derivatives in Chemical Science

Role as Synthetic Intermediates in Complex Organic Molecule Synthesis

The N-propylacetamide core is a key building block in the synthesis of larger, more complex molecules, particularly those with significant biological activity. Chemists utilize this moiety to construct elaborate molecular architectures designed to interact with specific biological targets.

A notable example is the development of 2-{6-[2-(3,5-dichloro-4-pyridyl)acetyl]-2,3-dimethoxyphenoxy}-N-propylacetamide (known as LEO 29102), a potent and selective soft-drug inhibitor of phosphodiesterase 4 (PDE4) for the topical treatment of atopic dermatitis. acs.orgacs.org The synthesis of this complex molecule involves a multi-step process where the N-propylacetamide group is introduced in the final stages. acs.org The process starts with the creation of a keto linker to connect a dichloropyridine unit with a trimethoxybenzoate precursor. acs.org Following a series of modifications including demethylation and alkylation, the resulting carboxylic acid is coupled with propylamine (B44156) using a HATU-mediated amide coupling reaction to yield the final N-propylacetamide-containing drug molecule. acs.org

Similarly, derivatives such as 2-(2,4-dimethylphenyl)-N-propylacetamide are related to a class of compounds known as N-alkyl/aryl-2-aryl indol-3-yl glyoxylamides, which are being investigated as potential scaffolds for anticancer therapies. evitachem.com The synthesis of these types of molecules often involves the reaction of propylamine with precursors like acetic anhydride (B1165640) or acetyl chloride to form the acetamide (B32628) moiety, which is then integrated into the larger aromatic structure. evitachem.com These examples highlight how the relatively simple N-propylacetamide unit is a crucial component in constructing sophisticated molecules with significant therapeutic potential.

Contributions to the Development of New Materials and Chemical Processes

The synthesis and application of 2-methoxy-N-propylacetamide derivatives contribute to the advancement of new chemical processes and functional materials. The development of novel synthetic routes to create these molecules is, in itself, a contribution to process chemistry. For instance, the multi-step synthesis designed for the PDE4 inhibitor LEO 29102 showcases a strategic chemical process that allows for variations in the molecule's structure to optimize its soft-drug properties. acs.orgacs.org

In the realm of new materials, derivatives of N-propylacetamide are being used to create bifunctional molecules for diagnostics and therapy. One such example is the ligand 2-(8-(2-(bis(pyridin-2-yl)methyl)amino)acetamido)-2-(4-chlorophenyl)H-imidazo[1,2-a]pyridin-3-yl)-N,N-dipropylacetamide (CB256). This complex molecule is designed with two distinct functional parts: one that selectively targets the translocator protein (TSPO), which is overexpressed in many cancers, and another part that acts as a chelator for metal ions. rsc.org This bifunctional design allows the molecule to be used in coordination complexes with metals like Platinum (Pt) or Rhenium (Re), creating new materials for potential use in cancer diagnosis and treatment. rsc.org The development of such targeted, metal-coordinating agents represents a significant advance in creating materials for biomedical applications.

Applications in Agrochemical Research and Development

Derivatives of this compound have found significant utility in the field of agrochemical research, where they form the basis for new pesticides and fungicides.

Acaricidal Activity of Derived Compounds

Research into new acaricides (agents that kill mites and ticks) has explored derivatives of naturally occurring compounds like scopoletin (B1681571). Scopoletin, a coumarin, was chemically modified to enhance its pesticidal properties. nih.govresearchgate.net Among the synthesized derivatives, 2-(6-Methoxy-2-oxo-2H-chromen-7-yloxy)-N-propylacetamide (compound 28 in the study) demonstrated significant acaricidal activity against the carmine (B74029) spider mite, Tetranychus cinnabarinus. nih.govresearchgate.net

In a comparative study, this compound showed a 7.23-fold higher acaricidal potency than the parent compound, scopoletin. nih.govresearchgate.net The research involved synthesizing a series of thirty phenolic ether derivatives and evaluating their activity. The results, summarized in the table below, indicate that specific structural modifications, including the introduction of the N-propylacetamide group, are crucial for enhancing bioactivity. nih.govresearchgate.net Molecular docking studies suggest these derivatives interact with key amino acid residues in the target enzyme, TcPMCA1, providing a basis for their enhanced potency. researchgate.net

**Table 1: Acaricidal Activity of 2-(6-Methoxy-2-oxo-2H-chromen-7-yloxy)-N-propylacetamide and Related Compounds against *T. cinnabarinus***

| Compound | LC₅₀ (mg/L) | Potency vs. Scopoletin | Potency vs. Propargite |

|---|---|---|---|

| Scopoletin (Lead Compound) | 851.64 | 1.00x | 0.17x |

| **Compound 28*** | 117.74 | 7.23x | 1.24x |

| Propargite (Commercial Standard) | 146.10 | 5.83x | 1.00x |

*Compound 28 is 2-(6-Methoxy-2-oxo-2H-chromen-7-yloxy)-N-propylacetamide. Data sourced from nih.govresearchgate.net.

Enzyme-Enhanced Root Uptake Mechanisms for Agrochemicals

The effectiveness of an agrochemical is dependent not only on its intrinsic toxicity to a pest but also on its ability to be taken up and translocated by the plant. The uptake of pesticides by roots is a complex process involving passive advective and diffusive pathways, often described as apoplastic (between cells) and symplastic (through cells) transport. nih.govacs.org The efficiency of these pathways can be influenced by the chemical properties of the pesticide and its interaction with plant cellular components, including enzymes and transport proteins. acs.orgresearchgate.net

While direct studies on this compound's role in enzyme-enhanced uptake are not available, the principle is a key area of agrochemical research. Enzyme inhibitors are used in agriculture to regulate plant growth and improve stress tolerance by targeting specific metabolic pathways. For example, some chemicals can modulate the activity of plasma membrane H+-ATPase, an enzyme crucial for creating the electrochemical gradient needed for nutrient and solute transport into cells. nih.gov The design of agrochemicals that can favorably interact with such plant enzymes could enhance their uptake and distribution, a strategy relevant to derivatives like 2-[(3-ethynyl-8-methyl-6-quinolyl)oxy]-2-methoxy-N-propyl-acetamide , which is listed as a component in pesticidal mixtures. epo.orggoogleapis.com Understanding these mechanisms allows for the design of more efficient agrochemicals that can be used at lower application rates.

Ligand Design in Coordination Chemistry

The structural features of N-propylacetamide derivatives make them suitable candidates for use as ligands in coordination chemistry. A ligand is a molecule that binds to a central metal atom to form a coordination complex. The design of the ligand is critical as it dictates the stability, geometry, and functional properties of the resulting metal complex. rsc.org

The amide oxygen and nitrogen atoms within the acetamide group can act as donor atoms, binding to a metal ion. This capability has been exploited in the design of sophisticated ligands for medical imaging and therapy. For example, researchers have developed heteroditopic ligands containing an N-propylacetamide linker to connect different metal-binding units. researchgate.netacs.org In one study, a ligand was synthesized with a DO3A unit for chelating Gadolinium (Gd³⁺) and an NO2A moiety for binding Zinc (Zn²⁺), connected by an N-propylacetamide linker. acs.org Density functional theory calculations and NMR studies showed that the amide oxygen atom of the N-propylacetamide linker participates in the coordination of the metal ion. acs.org

In another study, Gd³⁺ complexes with ligands featuring a 2-dimethylamino-N-propylacetamide group were characterized as model systems for responsive MRI contrast agents. nih.gov The amide group of the ligand was found to coordinate to the metal ion, influencing the hydration state and relaxivity of the complex, which are key properties for an MRI agent. nih.gov These examples demonstrate that the N-propylacetamide framework is a valuable component in the design of functional ligands for creating advanced metal complexes with tailored properties. rsc.orgnih.gov

Analytical Methodologies for Detection and Quantification of 2 Methoxy N Propylacetamide

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, offering powerful tools for the separation, identification, and quantification of individual components within a mixture. For a compound like 2-methoxy-N-propylacetamide, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC) are particularly relevant.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including acetamides. For this compound, a reverse-phase HPLC (RP-HPLC) method is generally suitable due to the compound's moderate polarity.

Method development for this compound would typically involve optimizing the stationary phase, mobile phase composition, flow rate, and detector wavelength. A C18 column is a common choice for the stationary phase in RP-HPLC. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The ratio of these solvents can be adjusted to achieve the desired retention time and separation from any impurities. UV detection is a common and effective method for quantifying compounds with chromophores; for this compound, the detection wavelength would be selected based on its UV absorbance spectrum.

An illustrative example of HPLC conditions for a structurally similar compound, N-(2-methoxy-4-nitrophenyl)acetamide, involves a reverse-phase method using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com Such a method could be adapted and optimized for this compound.

Table 1: Illustrative HPLC Method Parameters for this compound

| Parameter | Illustrative Condition |

| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |

| Gradient | Isocratic or Gradient (e.g., 30-70% B over 10 minutes) |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 25 °C |

| Injection Vol. | 10 µL |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection λ | To be determined based on UV spectrum (e.g., ~220 nm) |

| Run Time | 15 minutes |

This table presents a hypothetical set of starting conditions for method development and would require optimization for the specific application.

Gas Chromatography-Mass Spectrometry (GC-MS) for Enantioseparation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. For a volatile and thermally stable compound like this compound, GC-MS can provide both quantitative data and structural information.

For the enantioseparation of chiral compounds, a chiral GC column is typically required. If this compound were to exist as enantiomers (which would depend on its synthesis and any chiral centers), a specialized chiral stationary phase would be necessary to separate the R- and S-isomers.

In the absence of a chiral center, a standard non-polar or medium-polarity column (e.g., DB-5ms or HP-5ms) would be suitable for its analysis. The sample, dissolved in a volatile solvent, is injected into the GC, where it is vaporized and carried by an inert gas through the column. The separation is based on the compound's boiling point and its interaction with the stationary phase. The mass spectrometer then ionizes the eluted compound, and the resulting fragmentation pattern provides a "fingerprint" for identification.

Table 2: Illustrative GC-MS Method Parameters for this compound

| Parameter | Illustrative Condition |

| Column | HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Oven Program | Initial 70°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-400 |

This table presents a hypothetical set of starting conditions for method development and would require optimization for the specific application.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions, such as the synthesis of this compound. ajchem-a.com By spotting the reaction mixture on a TLC plate alongside the starting materials, one can qualitatively observe the consumption of reactants and the formation of the product over time.

A typical TLC analysis for an amide synthesis would involve a silica (B1680970) gel plate as the stationary phase and a mixture of organic solvents (e.g., ethyl acetate (B1210297) and hexane) as the mobile phase. ajchem-a.com The choice of eluent is critical and is optimized to achieve good separation between the starting materials and the product. Visualization of the spots can be achieved using a UV lamp if the compounds are UV-active, or by staining with a suitable reagent such as potassium permanganate (B83412) or iodine. reddit.com

Sample Preparation and Derivatization Strategies for Analytical Purposes

Proper sample preparation is a critical step to ensure accurate and reproducible analytical results. The complexity of the sample matrix will dictate the extent of preparation required. For relatively clean samples, such as from a reaction mixture, a simple dilution with the mobile phase (for HPLC) or a volatile solvent (for GC) may be sufficient. For more complex matrices, techniques like liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.

Derivatization is a chemical modification of the analyte to enhance its analytical properties. For GC-MS analysis, derivatization is often employed to increase the volatility and thermal stability of polar compounds. While this compound may be amenable to direct GC-MS analysis, derivatization could improve its chromatographic behavior. Common derivatization reagents for amides include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which convert the amide N-H group to a less polar and more volatile trimethylsilyl (B98337) derivative.

Validation of Analytical Procedures for Research Reproducibility

Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. This is a critical aspect of quality assurance in research and industry, ensuring that the data generated is reliable and reproducible. The validation of analytical methods for pharmaceuticals is guided by organizations such as the International Council for Harmonisation (ICH).

The key parameters for validating a quantitative analytical method like HPLC or GC-MS for this compound would include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. nih.gov

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. nih.gov

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. ajchem-a.com

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing a sample with a known concentration of the analyte.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). sielc.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

By systematically evaluating these parameters, the developed analytical method for this compound can be considered validated, ensuring the generation of high-quality, reproducible research data.

Environmental Aspects of 2 Methoxy N Propylacetamide in Chemical Research

Studies on Environmental Fate and Degradation Pathways

Biodegradation:

The presence of both a methoxy (B1213986) group and an acetamide (B32628) structure suggests that 2-methoxy-N-propylacetamide is likely susceptible to microbial degradation. The rate and pathway of this degradation can be influenced by the presence of specific microbial strains and environmental conditions.

Methoxy Group Metabolism: Studies on other methoxy-containing compounds, such as methoxylated polychlorinated biphenyls (PCBs), have shown that aerobic bacterial strains can metabolize these substances. researchgate.netcolab.ws For instance, some bacteria can demethylate methoxy groups as an initial step in the degradation process. Research on lignin (B12514952) biodegradation has also highlighted that compounds with methoxy groups are biodegradable, although the number of methoxy groups can affect the degradation rate. nih.gov

Acetamide Group Metabolism: The acetamide group is a common feature in many organic molecules, and its biodegradation has been studied. For example, phenacetin, an acetamide derivative, was found to have low potential for ecological harm in a screening assessment, suggesting it does not persist in the environment. canada.ca The biodegradability of N-ethyl-p-methoxy-α-methylphenethylamine, which also contains a methoxy group and an amide linkage (though not a simple acetamide), was predicted to be readily biodegradable based on studies of similar chemicals. europa.eu

Potential Biodegradation Pathway of this compound:

Based on the degradation of related structures, a plausible aerobic biodegradation pathway for this compound could involve the following steps:

Hydrolysis of the amide bond: This would break the molecule into 2-methoxyacetic acid and n-propylamine.

Demethylation of 2-methoxyacetic acid: This would yield glycolic acid and formaldehyde.

Oxidation of n-propylamine: This would lead to simpler nitrogenous compounds and eventually mineralization.

Further degradation: The resulting smaller molecules would then enter central metabolic pathways of the microorganisms.

The following table summarizes the potential initial biodegradation products of this compound.

| Precursor Compound | Potential Initial Biodegradation Products |

| This compound | 2-Methoxyacetic acid and n-Propylamine |

Photodegradation and Hydrolysis:

The susceptibility of a compound to photodegradation depends on its ability to absorb light in the UV-visible spectrum. While specific data for this compound is unavailable, compounds with similar functional groups are not typically strong absorbers of sunlight, suggesting that direct photodegradation in water may be a slow process. However, indirect photodegradation through reactions with photochemically generated species like hydroxyl radicals could contribute to its removal from the atmosphere. nih.gov

Hydrolysis of the amide bond is another potential degradation pathway. The rate of hydrolysis is dependent on pH and temperature. Under neutral environmental conditions, the hydrolysis of amides is generally slow but can be catalyzed by acids or bases.

Methodologies for Assessing Environmental Impact of Related Compounds

Assessing the environmental impact of a chemical compound involves a multi-faceted approach that considers its persistence, bioaccumulation potential, and toxicity (PBT). Various methodologies are employed to evaluate these aspects for new and existing chemicals. epa.gov

Screening Assessments:

Regulatory agencies often conduct screening assessments to identify substances that may pose a risk to the environment. canada.cacanada.ca These assessments typically involve:

Data Collection: Gathering information on the substance's physical and chemical properties, sources, uses, and releases to the environment.

Hazard and Exposure Characterization: Evaluating the potential for the substance to cause ecological harm and the likelihood of environmental organisms being exposed to it. This often involves using models to predict environmental fate and concentrations.

For a compound like this compound, a screening assessment would likely use predictive models, such as the Estimation Programs Interface (EPI) Suite™, to estimate properties like its octanol-water partition coefficient (log Kow), soil organic carbon-water (B12546825) partitioning coefficient (log Koc), and potential for biodegradation. europa.euresearchgate.net

Ecotoxicity Testing:

Ecotoxicity studies are crucial for determining the potential harm a substance can cause to aquatic and terrestrial organisms. Standardized tests are conducted on representative species from different trophic levels.

The following table outlines typical ecotoxicity tests that would be relevant for assessing the environmental impact of this compound, based on assessments of other chemicals. nih.gov

| Test Type | Organism | Endpoint |

| Acute Aquatic Toxicity | Fish (e.g., Rainbow Trout) | LC50 (Lethal Concentration for 50% of the population) |

| Acute Aquatic Toxicity | Invertebrate (e.g., Daphnia magna) | EC50 (Effective Concentration for 50% of the population) |

| Algal Toxicity | Green Algae (e.g., Pseudokirchneriella subcapitata) | EC50 (Inhibition of growth) |

| Chronic Aquatic Toxicity | Fish or Invertebrates | NOEC (No-Observed-Effect-Concentration) |

Environmental Fate Modeling:

Life Cycle Assessment (LCA):

A comprehensive Life Cycle Assessment (LCA) evaluates the environmental impacts of a product or process throughout its entire life cycle, from raw material extraction to disposal. For a chemical like this compound, an LCA would consider the environmental burdens associated with its synthesis, use in research or industry, and end-of-life, including any releases to the environment.

Q & A

Q. What mechanistic studies are needed to elucidate the compound’s mode of action in biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.